molecular formula C21H18N2O5S B318565 2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid

2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B318565
M. Wt: 410.4 g/mol
InChI Key: WRHVKWCXBNWCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with benzyl chloride to form 4-(benzylsulfamoyl)aniline. This intermediate is then reacted with isocyanatobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols .

Scientific Research Applications

2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[4-(benzylsulfamoyl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C21H18N2O5S/c24-20(18-8-4-5-9-19(18)21(25)26)23-16-10-12-17(13-11-16)29(27,28)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,23,24)(H,25,26)

InChI Key

WRHVKWCXBNWCGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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